6-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDINE-3-CARBOXAMIDE
Overview
Description
“4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, 6-methyl-4-oxo-” is a chemical compound with the molecular formula C18H25N3O2 . It has a molecular weight of 315.4 g/mol . The IUPAC name for this compound is 6-methyl-N-octyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide .
Molecular Structure Analysis
The molecular structure of “4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, 6-methyl-4-oxo-” can be represented by the canonical SMILES string: CCCCCCCCNC(=O)C1=CN=C2C=CC=C(N2C1=O)C . This representation provides a text notation for the compound’s structure .Chemical Reactions Analysis
While specific chemical reactions involving “4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, 6-methyl-4-oxo-” are not available, there are studies on related compounds. For instance, a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been reported .Physical and Chemical Properties Analysis
The compound “4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, 6-methyl-4-oxo-” has several computed properties. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3. It also has a rotatable bond count of 8. The topological polar surface area is 61.8 Ų .Scientific Research Applications
Chemical Modification for Biological Properties Optimization
- A study by Ukrainets et al. (2015) focused on the chemical modification of the pyridine moiety in the pyrido[1,2-a]pyrimidine nucleus. The aim was to optimize the biological properties of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides. This modification led to increased biological activity in para-substituted derivatives (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Gastroprotective Effect Study
- Hermecz et al. (1992) investigated the cytoprotective effects of various 4h-pyrido[1,2-a]pyrimidin-4-one derivatives. Certain compounds showed significant gastroprotective effects, suggesting potential as prophylactic agents against gastric damage caused by non-steroidal anti-inflammatory agents (Hermecz, Sipos, Vasvári-Debreczy, Gyires, & Kapui, 1992).
Analgesic Properties
- Research by Ukrainets et al. (2015) also delved into the synthesis and study of the analgesic properties of certain derivatives. This work contributed to understanding the potential of these compounds in developing new analgesics (Ukrainets, Alexeeva, Davydenko, & Grinenko, 2015).
Diuretic Properties Analysis
- A comparative analysis of the diuretic properties of alkyl-, arylalkyl-, and arylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid was conducted. This research contributes to the understanding of the structure-biological activity relationship in this domain (Ukrainets, Tugaibei, Bereznyakova, Kravchenko, & Turov, 2008).
Antimalarial Activity
- Mane et al. (2014) synthesized novel pyrido[1,2-a]pyrimidin-4-ones and evaluated their antimalarial activity. This indicates the potential of these compounds in antimalarial drug development (Mane, Mohanakrishnan, Sahal, Murumkar, Giridhar, & Yadav, 2014).
Anticancer Activity
- Santhosh Kumar et al. (2015) prepared novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives and assessed their anticancer activity. This study highlights the significance of these compounds in exploring new cancer treatments (Santhosh Kumar, Jitender Dev, Ravi Kumar, Krishna Swaroop, Poorna Chandra, Ganesh Kumar, & Narsaiah, 2015).
Antifungal Activity
- Research into the synthesis and antifungal activity of pyrido[2,3-d]pyrimidines demonstrated the potential of these compounds in antifungal medication development (Hanafy, 2011).
Antimicrobial Activity
- A study on the synthesis and antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides showed promising results against various microbial strains (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).
Future Directions
The future directions for research on “4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, 6-methyl-4-oxo-” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. For instance, the development of metal-free reactions for the synthesis of similar compounds and the investigation of their gastroprotective effects could be areas of interest.
Properties
IUPAC Name |
6-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-6-3-2-4-8-12-5-7(9(11)14)10(15)13(6)8/h2-5H,1H3,(H2,11,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSPYNBHUOVNRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC=C(C(=O)N12)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40438545 | |
Record name | 4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, 6-methyl-4-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40438545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32092-21-0 | |
Record name | 4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, 6-methyl-4-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40438545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.